Mal-amido-PEG2-acid
Overview
Description
Mal-amido-PEG2-acid is a PEG derivative containing a maleimide group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The terminal carboxylic acid of Mal-amido-PEG2-acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .Molecular Structure Analysis
The molecular formula of Mal-amido-PEG2-acid is C14H20N2O7 . It has a molecular weight of 328.3 g/mol .Chemical Reactions Analysis
The terminal carboxylic acid of Mal-amido-PEG2-acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . The maleimide group will react with a thiol group to form a covalent bond .Physical And Chemical Properties Analysis
Mal-amido-PEG2-acid is a solid substance . It has a molecular weight of 328.3 g/mol and a molecular formula of C14H20N2O7 . It is stored at -20°C .Scientific Research Applications
Enhancing Efficacy and Mitigating Toxicity in Drug Delivery
PEGylation, the process of attaching PEG molecules to another molecule, such as a drug or enzyme, can significantly improve the solubility, stability, and bioavailability of the therapeutic agent. Mal-amido-PEG2-acid plays a crucial role in this context by providing a linker that can be conjugated to therapeutic molecules, enhancing their efficacy and reducing toxicity. For example, PEGylated poly(amidoamine) (PAMAM) dendrimers have shown enhanced solubilization of hydrophobic drugs and reduced cytotoxicity, making them effective for anticancer drug and gene delivery (Luong et al., 2016).
Overcoming PEG Immunogenicity
While PEGylation has numerous benefits, the potential for PEG immunogenicity has been increasingly recognized, with some patients developing anti-PEG antibodies. This can lead to reduced drug efficacy and adverse reactions. Research on alternatives to PEG, including mal-amido-PEG2-acid, aims to address these concerns by exploring novel polymers that retain the benefits of PEGylation without its drawbacks (Thai Thanh Hoang Thi et al., 2020).
Bioconjugation and Biomedical Engineering
Mal-amido-PEG2-acid is also instrumental in bioconjugation techniques, where it is used to attach biomolecules to surfaces or other molecules, including therapeutic agents, for targeted delivery. This application is particularly relevant in the development of targeted cancer therapies, where PEGylated nanoparticles can selectively accumulate in tumor tissues (Ghosh & Chatterjee, 2020).
Green Chemistry and Reaction Media
In the realm of green chemistry, mal-amido-PEG2-acid and its derivatives serve as environmentally friendly reaction media for various chemical reactions. PEG's unique physical and chemical properties make it an attractive alternative to traditional organic solvents, contributing to safer and more sustainable chemical processes (Chen et al., 2005).
Safety And Hazards
While specific safety and hazard information for Mal-amido-PEG2-acid is not available, similar compounds like Mal-Amido-PEG4-acid are known to cause skin and eye irritation . It is recommended to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .
properties
IUPAC Name |
3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O7/c17-11(3-6-16-12(18)1-2-13(16)19)15-5-8-23-10-9-22-7-4-14(20)21/h1-2H,3-10H2,(H,15,17)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPJQBDDYXDSNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
871133-36-7 | |
Record name | Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-[2-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]ethoxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=871133-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
328.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mal-amido-PEG2-acid | |
CAS RN |
756525-98-1 | |
Record name | 3-[2-[2-[[3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]ethoxy]ethoxy]propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=756525-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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